molecular formula C22H34O3 B3057048 Benzoic acid, 2-hydroxy-6-(8-pentadecenyl)- CAS No. 76261-14-8

Benzoic acid, 2-hydroxy-6-(8-pentadecenyl)-

Cat. No. B3057048
CAS RN: 76261-14-8
M. Wt: 346.5 g/mol
InChI Key: YXHVCZZLWZYHSA-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydroxy-6-(8-pentadecenyl)-, also known as Ginkgolic acid, is an organic compound with the molecular formula C22H34O3 . It has some antifungal and antibacterial activity and can be used to treat fungal and bacterial infectious diseases on the human body .


Synthesis Analysis

Ginkgolic acid is a compound formed by the reaction of 10-Undecenoic acid with salicylic acid . It can be obtained by esterification of 10-Undecenoic acid and salicylic acid under acidic conditions .


Molecular Structure Analysis

The molecular structure of Benzoic acid, 2-hydroxy-6-(8-pentadecenyl)- contains total 59 bond(s); 25 non-H bond(s), 8 multiple bond(s), 14 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 hydroxyl group(s) .


Physical And Chemical Properties Analysis

The physical and chemical properties of Benzoic acid, 2-hydroxy-6-(8-pentadecenyl)- include a molar mass of 346.5, a density of 0.9148 g/cm3, a melting point of 45~48℃, a boiling point of 221-223 °C (Press: 4 Torr), a flash point of 272.1°C, and a vapor pressure of 6.09E-11mmHg at 25°C .

Scientific Research Applications

Isolation and Characterization from Ginkgo Biloba

Deguchi et al. (2014) isolated new compounds, including 2-hydroxy-6-(8-pentadecenyl) benzoic acid, from the leaves of Ginkgo biloba. These compounds showed moderate activity in inhibiting lipid droplets accumulation in pre-adipocyte cell lines, suggesting potential applications in metabolic studies or obesity research (Deguchi et al., 2014).

Antimicrobial Properties

Satpute et al. (2018) discussed the antimicrobial properties of 3-hydroxy benzoic acid derivatives, highlighting their wide range of biological properties. This suggests that derivatives of benzoic acid, including 2-hydroxy-6-(8-pentadecenyl) benzoic acid, may have potential as antimicrobial agents (Satpute, Gangan, & Shastri, 2018).

Synthesis and Structural Studies

Mgaya et al. (2015) synthesized various isomers of anacardic acid, including (E)-2-hydroxy-6-(pentadec-1-enyl)benzoic acid. This research highlights the synthetic pathways and structural elucidation of benzoic acid derivatives, which are crucial for their practical applications in various fields, including pharmaceuticals and cosmetics (Mgaya et al., 2015).

Antitumor Properties

Chen et al. (2011) studied the antitumor effects of resorcinol derivatives from Ardisia brevicaulis, including compounds structurally related to benzoic acid. This study underlines the potential use of benzoic acid derivatives in cancer research and therapy (Chen et al., 2011).

Environmental Impact and Degradation

Catelani et al. (1973) isolated and identified 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid, a product of benzoic acid degradation by Pseudomonas putida. This research is vital for understanding the environmental impact and biodegradation of benzoic acid derivatives (Catelani, Colombi, Sorlini, & Treccani, 1973).

Chemical Synthesis and Properties

Tyman and Visani (1997) synthesized polyunsaturated constituents of phenolic lipids, including 2-hydroxy-6-[(ZZ)-pentadeca-8,11-dienyl]benzoic acid. This work contributes to the understanding of the chemical synthesis and properties of benzoic acid derivatives in the field of lipid chemistry (Tyman & Visani, 1997).

Mechanism of Action

Ginkgolic acid has been reported to have antifungal and antibacterial activity . It inhibits protein SUMOylation, which could be part of its mechanism of action .

properties

IUPAC Name

2-hydroxy-6-pentadec-8-enylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h7-8,15,17-18,23H,2-6,9-14,16H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHVCZZLWZYHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327243
Record name Benzoic acid, 2-hydroxy-6-(8-pentadecenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76261-14-8
Record name Benzoic acid, 2-hydroxy-6-(8-pentadecenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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